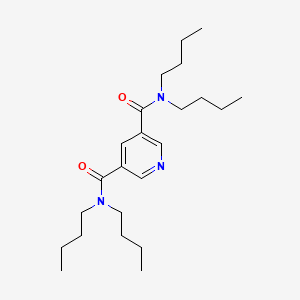
3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide is a synthetic organic compound that belongs to the pyridine-2,6-dicarboxamide family. This compound is characterized by its pyridine ring substituted with two carboxamide groups, each bonded to two butyl groups. It is known for its applications in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with butylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide groups. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of pyridine-2,6-dicarboxylic acid derivatives.
Reduction: Formation of pyridine-2,6-dicarboxamide derivatives with reduced butyl groups.
Substitution: Formation of substituted pyridine-2,6-dicarboxamide derivatives.
Aplicaciones Científicas De Investigación
3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize reactive metal complexes.
Biology: Employed in the synthetic modeling of metalloenzyme active sites.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Mecanismo De Acción
The mechanism of action of 3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide involves its ability to coordinate with metal ions through its carboxamide groups. This coordination stabilizes the metal ions and facilitates various catalytic processes. The compound can also interact with biological molecules, mimicking the active sites of metalloenzymes and influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,6-dicarboxamide: Lacks the butyl substitutions, making it less hydrophobic.
N,N’-dibutylpyridine-2,6-dicarboxamide: Contains only two butyl groups, resulting in different solubility and reactivity properties.
Pyridine-2,6-dicarboxylic acid: The parent compound without any amide or butyl substitutions.
Uniqueness
3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide is unique due to its four butyl groups, which enhance its hydrophobicity and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong coordination and stabilization of reactive species .
Propiedades
Número CAS |
393525-13-8 |
|---|---|
Fórmula molecular |
C23H39N3O2 |
Peso molecular |
389.6 g/mol |
Nombre IUPAC |
3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C23H39N3O2/c1-5-9-13-25(14-10-6-2)22(27)20-17-21(19-24-18-20)23(28)26(15-11-7-3)16-12-8-4/h17-19H,5-16H2,1-4H3 |
Clave InChI |
QRHVLBFHNAFZSD-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)C1=CC(=CN=C1)C(=O)N(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















